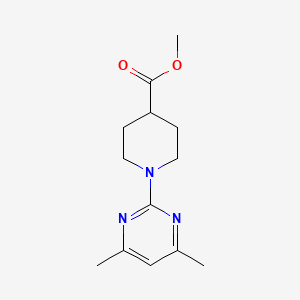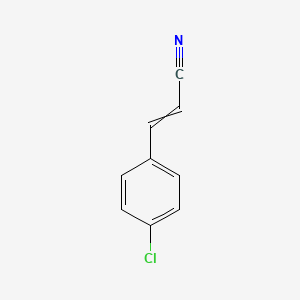
1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride is a chemical compound with the molecular formula C16H32ClNO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a carboxyl group and a hydroxyl group on a decyl chain attached to the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride typically involves the following steps:
Preparation of Decylamine: Decylamine is synthesized through the reduction of decanoic acid.
Formation of Piperidine Derivative: Decylamine is then reacted with piperidine to form the piperidine derivative.
Introduction of Carboxyl and Hydroxyl Groups: The derivative undergoes further chemical reactions to introduce the carboxyl and hydroxyl groups at the appropriate positions on the decyl chain.
Formation of Chloride Salt: Finally, the compound is converted into its chloride salt form through an acid-base reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the carboxyl group to an alcohol.
Substitution: Substitution reactions can occur at the nitrogen atom of the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and strong acids can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Alkylated piperidines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a probe in biological studies to understand membrane interactions and transport mechanisms.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride exerts its effects involves its interaction with biological membranes. The compound can insert into lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include membrane proteins and enzymes involved in cellular processes.
Comparaison Avec Des Composés Similaires
Piperidine: A simpler cyclic amine without the decyl chain.
Decylamine: A linear amine without the piperidine ring.
Carboxylic Acids: Compounds with similar carboxyl groups but lacking the piperidine structure.
Uniqueness: 1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride is unique due to its combination of a piperidine ring, a decyl chain, and functional groups that allow for diverse chemical reactivity and biological activity.
Propriétés
IUPAC Name |
10-hydroxy-11-piperidin-1-ium-1-ylundecanoic acid;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO3.ClH/c18-15(14-17-12-8-5-9-13-17)10-6-3-1-2-4-7-11-16(19)20;/h15,18H,1-14H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMPXIVQCYPKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH+](CC1)CC(CCCCCCCCC(=O)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4-Methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propane-1,2-diol hydrochloride](/img/structure/B7854680.png)
![(R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride](/img/structure/B7854682.png)
![(1S)-2-hydroxytricyclo[7.3.1.02,7]tridecan-13-one;hydrate](/img/structure/B7854683.png)
![(3aS,3a1S,10bR)-methyl 3a-ethyl-2,3,3a,3a1,4,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate hydroiodide](/img/structure/B7854704.png)

![(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoic acid;hydrate](/img/structure/B7854716.png)
![azanium;(2S,4aS,6aS,6bR,10S,12aS,14bR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2S,4R,5R,6R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate;trihydrate](/img/structure/B7854720.png)
